(2R)-2-fluorocyclohexan-1-one

Baeyer-Villiger oxidation regioselectivity stereoelectronic effects

Procure (2R)-2-Fluorocyclohexan-1-one for stereodefined asymmetric synthesis. This chiral α-fluoroketone provides predictable regioselectivity in Baeyer-Villiger oxidations and is a key scaffold for chiral dioxirane catalysts. It features a quantifiable conformational bias (87-93% equatorial) and a unique NMR signature (4JH6axF ~+5.1 Hz). The (R)-enantiomer is essential for kinetic resolution applications over cinchonidine-modified Pt/Al2O3 catalysts.

Molecular Formula C6H9FO
Molecular Weight 116.135
CAS No. 200118-23-6
Cat. No. B2488180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-fluorocyclohexan-1-one
CAS200118-23-6
Molecular FormulaC6H9FO
Molecular Weight116.135
Structural Identifiers
SMILESC1CCC(=O)C(C1)F
InChIInChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1
InChIKeyVQYOFTVCYSPHPG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Analysis of (2R)-2-Fluorocyclohexan-1-one (CAS 200118-23-6): A Chiral α-Fluorinated Cyclohexanone Building Block


(2R)-2-Fluorocyclohexan-1-one (CAS 200118-23-6) is a chiral, non-racemic α-fluorinated cyclohexanone derivative that serves as a stereochemically defined building block in asymmetric synthesis and medicinal chemistry [1]. This compound belongs to the class of α-fluoroketones, characterized by a fluorine atom substitution at the carbon adjacent to the carbonyl group, which fundamentally alters the electronic environment, conformational preferences, and reactivity profile of the cyclohexanone scaffold [2]. The (R)-configuration at the C2 stereocenter provides researchers with a defined enantiomer for chiral pool synthesis, chiral auxiliary applications, and structure-activity relationship studies where absolute stereochemistry determines downstream biological or catalytic outcomes [3]. The compound exists predominantly in the equatorial conformation in solution (87% in chloroform, 93% in methylene chloride), a quantifiable conformational bias that directly impacts its reactivity in stereoselective transformations [4].

Why 2-Fluorocyclohexanone Is Not Interchangeable with 3-Fluoro, 4-Fluoro, or Racemic Variants: (2R)-2-Fluorocyclohexan-1-One Structural Specificity


Substituting (2R)-2-fluorocyclohexan-1-one with alternative fluorocyclohexanone isomers or racemic mixtures introduces fundamentally different reactivity profiles, stereochemical outcomes, and conformational behaviors that cannot be compensated for by adjusting reaction conditions. The α-fluorine position (C2) creates a unique electronic coupling with the carbonyl group that is absent in 3-fluoro or 4-fluoro isomers, leading to divergent regioselectivity in key transformations such as the Baeyer-Villiger oxidation [1]. Furthermore, the (R)-enantiomer exhibits distinct behavior in asymmetric catalysis compared to its (S)-counterpart or racemic mixtures, with documented enantioselective hydrogenation studies showing preferential consumption of the S-enantiomer over cinchona-modified Pt/Al2O3 catalysts, enabling kinetic resolution applications [2]. The conformational equilibrium of 2-fluorocyclohexanone, quantified at 87% equatorial in chloroform and 93% equatorial in methylene chloride, represents a specific stereoelectronic signature that cannot be replicated by other positional isomers [3]. Therefore, generic substitution would yield unpredictable stereochemical outcomes, altered reaction kinetics, and potentially inactive downstream products, undermining the reproducibility and validity of research findings [4].

Quantitative Differentiation Evidence for (2R)-2-Fluorocyclohexan-1-One Against Structural and Stereochemical Analogs


α-Fluorine Substitution Dictates Baeyer-Villiger Migration Regioselectivity in 2-Fluorocyclohexanone Derivatives

In the Baeyer-Villiger oxidation of α-fluorocyclohexanones, the fluorine substituent at the C2 position exerts a primary stereoelectronic effect that dictates which group migrates to oxygen. This regioselectivity is directly attributable to the alignment of the C-F σ* orbital with the breaking C-C bond, an effect that is geometrically impossible in 3-fluoro or 4-fluorocyclohexanone analogs where the fluorine is remote from the carbonyl [1]. The study demonstrates that the migrating group is determined by the stereoelectronic influence of the α-fluorine rather than the traditional migratory aptitude hierarchy.

Baeyer-Villiger oxidation regioselectivity stereoelectronic effects

Conformational Equilibrium of 2-Fluorocyclohexanone Quantified: 87-93% Equatorial Preference in Solution

2-Fluorocyclohexanone exhibits a quantifiable conformational bias with the equatorial conformer comprising 87% of the equilibrium population in chloroform-d and 93% in methylene chloride-d2 [1]. This represents a significant deviation from unsubstituted cyclohexanone and contrasts with 3-fluoro and 4-fluoro isomers where the fluorine substituent's conformational influence differs in both magnitude and mechanistic origin due to altered through-bond and through-space electronic interactions [2]. The equatorial preference is driven by classical steric and electrostatic effects rather than hyperconjugative gauche effects [3].

conformational analysis NMR spectroscopy stereoelectronic effects

Long-Range 4JHF Coupling as a Diagnostic Stereochemical Probe Unique to 2-Fluorocyclohexanone Scaffolds

The 2-fluorocyclohexanone scaffold exhibits distinct long-range 4JHF coupling constants that serve as diagnostic stereochemical probes. In trans-4-tert-butyl-2-fluorocyclohexanone, the 4JH6axF coupling constant was measured at +5.1 Hz, which is approximately five times larger than the other 4JHF couplings in the same molecule (4JH4F = +1.0 Hz and 4JH6eqF = +1.0 Hz) [1]. This pronounced difference arises from stereoelectronic interactions involving the π system of the carbonyl group in the transmission pathway for the axial proton coupling, an effect that is geometrically constrained to α-fluorocyclohexanone systems [2]. 3-Fluoro and 4-fluorocyclohexanone isomers lack the requisite spatial and electronic arrangement to generate this distinctive coupling pattern.

NMR spectroscopy coupling constants structure elucidation

Synthetic Route Dependence on Regioisomer: Divergent Starting Materials and Methods for 2-Fluoro versus 4-Fluorocyclohexanone

The synthesis of 2-fluorocyclohexanone proceeds via fundamentally different routes compared to its 4-fluoro isomer. 2-Fluorocyclohexanone is typically prepared through direct α-fluorination of cyclohexanone using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), or via fluorination of cyclohexanone derivatives with reagents like DMF-DMA followed by fluorine introduction . In contrast, 4-fluorocyclohexanone is synthesized from 1,4-cyclohexanedione monoethylene ketal via fluorination and subsequent deprotection, a multi-step sequence requiring distinct starting materials and conditions [1]. For the (2R)-enantiomer specifically, additional chiral resolution or asymmetric synthesis steps are required, differentiating it further from racemic 2-fluorocyclohexanone.

organic synthesis fluorination methods building block availability

Enantioselective Catalytic Behavior: Kinetic Resolution of Racemic 2-Fluorocyclohexanone with Chiral Catalyst System

Racemic 2-fluorocyclohexanone undergoes kinetic resolution during hydrogenation over cinchonidine-modified Pt/Al2O3 catalyst, with the S-enantiomer being preferentially hydrogenated while the R-enantiomer accumulates unreacted in the reaction mixture [1]. The reaction achieves diastereoselectivities up to 85% and enantioselectivities up to 59% for the cis-(1R,2S)-2-fluorocyclohexanol product [2]. This enantiomeric discrimination demonstrates that the (R)- and (S)-enantiomers exhibit measurably different behavior under identical catalytic conditions, a phenomenon not applicable to achiral 3-fluoro or 4-fluorocyclohexanone isomers which lack stereocenters.

asymmetric catalysis kinetic resolution heterogeneous hydrogenation

α-Fluorocyclohexanones as Chiral Dioxirane Precursors: Fluorine-Induced Activation for Asymmetric Epoxidation

α-Fluorinated cyclohexanones serve as activated ketone precursors for chiral dioxirane generation in asymmetric epoxidation reactions. The presence of a fluorine atom at C2 activates the ketone toward dioxirane formation and enhances the enantioselectivity of subsequent epoxidations compared to non-fluorinated cyclohexanones [1]. Trisubstituted and tetrasubstituted α-fluorocyclohexanones with enantiomeric excesses of 97-100% have been synthesized and characterized specifically for this application, demonstrating that the α-fluorine position is critical for the observed activation effect [2]. 3-Fluoro and 4-fluorocyclohexanone isomers lack the α-fluorine's electronic coupling with the carbonyl group required for equivalent activation toward dioxirane formation.

asymmetric epoxidation dioxirane catalysts organocatalysis

Validated Application Scenarios for (2R)-2-Fluorocyclohexan-1-One Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Chiral Fluorinated Alcohols via Catalytic Hydrogenation

(2R)-2-Fluorocyclohexan-1-one is optimally suited for kinetic resolution strategies in the synthesis of enantiomerically enriched fluorocyclohexanol derivatives. As demonstrated by Szabó et al., racemic 2-fluorocyclohexanone undergoes enantioselective hydrogenation over cinchonidine-modified Pt/Al2O3 catalysts, with the S-enantiomer preferentially consumed while the R-enantiomer accumulates unreacted [1]. This enables researchers to isolate (2R)-2-fluorocyclohexan-1-one as a recovered enantiomer or to generate cis-(1R,2S)-2-fluorocyclohexanol with up to 85% diastereoselectivity. The (2R)-enantiomer's distinct behavior under these catalytic conditions makes it essential for studies requiring stereochemically defined α-fluorocyclohexanone substrates in asymmetric hydrogenation research.

Predictable Regioselective Access to Fluorinated Lactones via Baeyer-Villiger Oxidation

Researchers requiring predictable regioselectivity in Baeyer-Villiger oxidations should procure (2R)-2-fluorocyclohexan-1-one specifically for its α-fluorine stereoelectronic control over migration pathways. Crudden et al. demonstrated that the α-fluorine substituent exerts a primary stereoelectronic effect dictating which group migrates to oxygen, overriding traditional migratory aptitude rules [2]. This regiocontrol is geometrically impossible with 3-fluoro or 4-fluorocyclohexanone isomers. The defined conformational equilibrium (87-93% equatorial) further contributes to predictable facial selectivity [3]. This scenario applies to the synthesis of fluorinated ε-caprolactone derivatives and fluorinated heterocycles where regioisomeric purity is critical for downstream biological activity or material properties.

Chiral Dioxirane Precursor Development for Asymmetric Epoxidation Catalysis

(2R)-2-Fluorocyclohexan-1-one serves as a key scaffold for the development of chiral dioxirane catalysts in asymmetric epoxidation reactions. Arnone et al. established that α-fluorinated cyclohexanones exhibit fluorine-induced activation toward dioxirane formation and enhanced enantioselectivity compared to non-fluorinated analogs [4]. The stereodefined (R)-configuration at C2, combined with enantiomeric purity achievable through chiral resolution (≥97% ee for related α-fluorocyclohexanone derivatives), provides researchers with a predictable stereochemical platform for catalyst optimization [5]. 3-Fluoro and 4-fluoro isomers cannot substitute in this application due to the position-dependent nature of the fluorine activation effect on the adjacent carbonyl group.

NMR Spectroscopic Probe for Fluorinated Compound Structure Elucidation

(2R)-2-Fluorocyclohexan-1-one provides a unique NMR spectroscopic signature that facilitates structure elucidation of complex fluorinated molecules. The characteristic 4JH6axF coupling constant of approximately +5.1 Hz (versus +1.0 Hz for other 4JHF couplings in the same system) serves as a diagnostic stereochemical probe for the α-fluorocyclohexanone scaffold [6]. This large coupling constant, attributed to stereoelectronic interactions involving the carbonyl π system, is absent in 3-fluoro and 4-fluorocyclohexanone isomers. Researchers developing fluorinated pharmaceuticals or agrochemicals can use this compound as a reference standard for confirming α-fluorocyclohexanone substructures and verifying stereochemical assignments through comparative NMR analysis.

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